molecular formula C13H18N2O4S2 B5158738 Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone

Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone

Cat. No.: B5158738
M. Wt: 330.4 g/mol
InChI Key: HHVWSHDPVNIPFC-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a thiophene ring

Preparation Methods

The synthesis of Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonyl group. The morpholine and pyrrolidine rings are then added through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of various functional groups on biological activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone include other molecules that feature morpholine, pyrrolidine, or thiophene rings. These compounds may have similar chemical properties but differ in their biological activity and potential applications. For example, compounds like pyrrolidine-2-one and morpholine-4-carboxylic acid share structural similarities but have different uses in medicinal chemistry and materials science.

Properties

IUPAC Name

morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c16-13(14-5-7-19-8-6-14)12-9-11(10-20-12)21(17,18)15-3-1-2-4-15/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVWSHDPVNIPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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